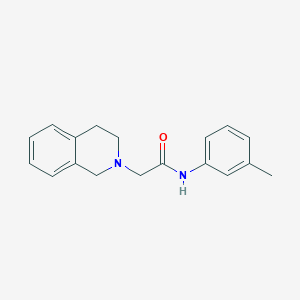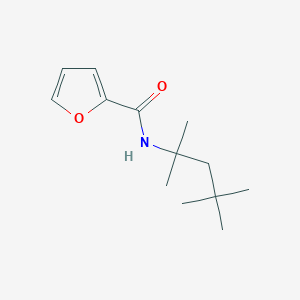
methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate, also known as Br-MPA, is a synthetic organic compound that belongs to the family of cyanoacrylate adhesives. Br-MPA is widely used in scientific research as a tool for labeling and imaging biological molecules due to its unique properties.
Wirkmechanismus
The mechanism of action of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate is based on the principle of covalent labeling. This compound contains a cyanoacrylate group that can undergo a nucleophilic addition reaction with biomolecules containing nucleophiles such as amines, thiols, and hydroxyls. The covalent bond formed between this compound and the biomolecule is stable and irreversible, allowing for long-term imaging and tracking of the labeled biomolecule.
Biochemical and physiological effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues at low concentrations. However, at high concentrations, this compound can induce cytotoxicity and apoptosis in cells, making it important to use caution when working with high concentrations of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate has several advantages over other labeling agents such as fluorescent proteins and organic dyes. This compound is small in size, allowing for efficient labeling of biomolecules without interfering with their function. This compound is also highly photostable, allowing for long-term imaging of labeled biomolecules. However, this compound has some limitations, including its sensitivity to pH and temperature, which can affect its labeling efficiency.
Zukünftige Richtungen
There are several future directions for the use of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate in scientific research. One direction is the development of new conjugation strategies that can improve the labeling efficiency and specificity of this compound. Another direction is the application of this compound in the study of protein-protein interactions and protein dynamics. Additionally, the use of this compound in the development of new diagnostic and therapeutic agents for diseases such as cancer and Alzheimer's disease is an area of active research.
Synthesemethoden
Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate can be synthesized through a simple one-step reaction between 5-bromo-2-methoxybenzaldehyde and methyl cyanoacetate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of this compound as a yellowish liquid with a characteristic odor.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate has been widely used in scientific research as a fluorescent labeling agent for biological molecules such as proteins, nucleic acids, and carbohydrates. This compound can be conjugated to biomolecules through a nucleophilic addition reaction, resulting in the formation of a covalent bond between the this compound and the biomolecule. The fluorescent properties of this compound allow for the visualization and tracking of biomolecules in live cells and tissues, making it a valuable tool for studying biological processes.
Eigenschaften
IUPAC Name |
methyl (Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-16-11-4-3-10(13)6-8(11)5-9(7-14)12(15)17-2/h3-6H,1-2H3/b9-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBOJHPNDXHIIP-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C(/C#N)\C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)
![4-{2-[(4-nitrobenzyl)oxy]benzyl}morpholine](/img/structure/B5700934.png)
![4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)




![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)
![3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5700987.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B5700993.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5700998.png)


